molecular formula C13H22N4 B1531818 1-(6-Tert-butylpyrimidin-4-yl)piperidin-3-amine CAS No. 2097952-77-5

1-(6-Tert-butylpyrimidin-4-yl)piperidin-3-amine

Cat. No. B1531818
M. Wt: 234.34 g/mol
InChI Key: HPQHVJUIDZYAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis details for 1-(6-Tert-butylpyrimidin-4-yl)piperidin-3-amine are not available, piperidine derivatives can be synthesized through various methods . For instance, one efficient method for the N-heterocyclization of primary amines with diols is catalyzed by a Cp*Ir complex .

Scientific Research Applications

Applications in Synthesis of N-heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized in the stereoselective synthesis of amines and their derivatives. This methodology is highly relevant for generating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial structural motifs in many natural products and therapeutically applicable compounds, indicating potential applications of 1-(6-Tert-butylpyrimidin-4-yl)piperidin-3-amine in similar synthetic pathways (Philip et al., 2020).

Role in Antifungal Compounds

Piper species have been documented for their chemical structures and antifungal activities, with compounds including amides, flavonoids, and lignans. The structural diversity and bioactivity of compounds isolated from Piper species suggest potential antifungal applications of 1-(6-Tert-butylpyrimidin-4-yl)piperidin-3-amine, mirroring these compounds' bioactivities (Xu & Li, 2011).

Analytical Methods for Biogenic Amines

The analysis of biogenic amines in foods highlights the importance of these compounds from a hygienic and nutritional standpoint. Given its structure, 1-(6-Tert-butylpyrimidin-4-yl)piperidin-3-amine could be relevant in the development of new analytical methods or as a standard in the quantification of biogenic amines, considering its potential structural similarity to these compounds (Önal, 2007).

Copper Catalyst Systems in C-N Bond Forming

Recent developments in recyclable copper catalyst systems for C-N bond forming reactions underline the utility of nitrogen-containing compounds like 1-(6-Tert-butylpyrimidin-4-yl)piperidin-3-amine. These compounds could serve as coupling partners in copper-mediated systems, offering potential for commercial exploitation in organic synthesis (Kantam et al., 2013).

Synthetic Phenolic Antioxidants and Toxicity

The presence of tert-butyl groups in phenolic antioxidants has been studied for their environmental occurrence, human exposure, and toxicity. Given the structural similarity, research on 1-(6-Tert-butylpyrimidin-4-yl)piperidin-3-amine could explore its potential as a novel antioxidant or investigate its environmental and biological impacts, reflecting on the broader implications of tert-butyl substituted compounds (Liu & Mabury, 2020).

properties

IUPAC Name

1-(6-tert-butylpyrimidin-4-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-13(2,3)11-7-12(16-9-15-11)17-6-4-5-10(14)8-17/h7,9-10H,4-6,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQHVJUIDZYAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Tert-butylpyrimidin-4-yl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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